Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
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Overview
Description
“Fmoc-®-3-amino-(6-phenyl)-5-hexenoic acid” is a type of Fmoc-protected amino acid. The Fmoc group is a common protective group used in the synthesis of peptides. It is usually used to protect the C-terminus carboxylic acid of amino acids, typically as a methyl ester . This compound is used in solid-phase peptide synthesis (SPPS), a method that has gained popularity due to its usefulness in structure-activity relationship (SAR) studies .
Scientific Research Applications
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Scientific Field: Solar Energy
- Application : Fmoc-protected amino acids are used in the passivation of interfaces in perovskite solar cells .
- Method : Carrier recombination at the interfaces of perovskite solar cells (PSCs) has always been one of the main limitations of device performance . The generation of defect state on the perovskite film surface is restrained and the carrier extraction efficiency is improved .
- Results : The use of Fmoc-protected amino acids in the passivation of interfaces in PSCs improves the performance of the device .
Future Directions
The future directions in the field of Fmoc-protected amino acids involve the development of more efficient and greener methods for the synthesis and deprotection of these compounds. This includes the exploration of mild orthogonal ester hydrolysis conditions using green chemicals and less extensive energy expenditure .
properties
IUPAC Name |
(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHGLZHUJARIA-OJLWIZQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid |
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